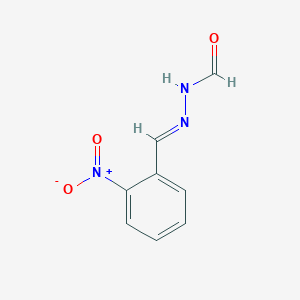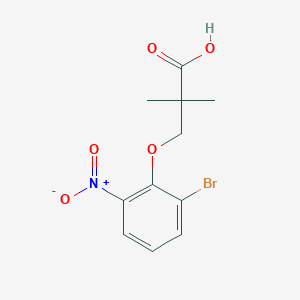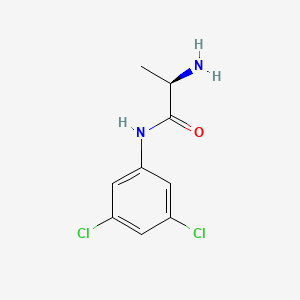
(R)-2-amino-N-(3,5-dichlorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-amino-N-(3,5-dichlorophenyl)propanamide is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a propanamide moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-N-(3,5-dichlorophenyl)propanamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. One common method involves the use of N,N-dimethylformamide as a solvent and a temperature of around 60°C to facilitate the reaction . The reaction proceeds through the formation of an intermediate, which is then converted to the final product through subsequent steps.
Industrial Production Methods
Industrial production of ®-2-amino-N-(3,5-dichlorophenyl)propanamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-amino-N-(3,5-dichlorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and dichlorophenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted compounds with different chemical properties.
Aplicaciones Científicas De Investigación
®-2-amino-N-(3,5-dichlorophenyl)propanamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-amino-N-(3,5-dichlorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-2-amino-N-(3,5-dichlorophenyl)propanamide include other dichlorobenzamide derivatives, such as:
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
What sets ®-2-amino-N-(3,5-dichlorophenyl)propanamide apart from similar compounds is its specific chiral configuration and the presence of both amino and dichlorophenyl groups
Propiedades
Fórmula molecular |
C9H10Cl2N2O |
|---|---|
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
(2R)-2-amino-N-(3,5-dichlorophenyl)propanamide |
InChI |
InChI=1S/C9H10Cl2N2O/c1-5(12)9(14)13-8-3-6(10)2-7(11)4-8/h2-5H,12H2,1H3,(H,13,14)/t5-/m1/s1 |
Clave InChI |
MASWNPTVDQRZQO-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C(=O)NC1=CC(=CC(=C1)Cl)Cl)N |
SMILES canónico |
CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





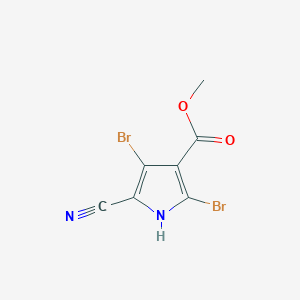

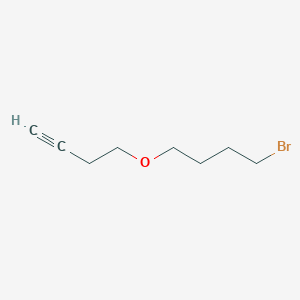
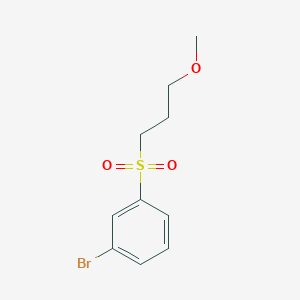

![4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)



